6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one
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Description
The compound “6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-5H,6H,7H-pyrrolo[3,4-b]pyridin-5-one” is a type of allosteric modulator of the m4 muscarinic acetylcholine receptor . It is a compound of medicinal importance and is used in the field of medicinal chemistry research .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be found on various chemical databases .Scientific Research Applications
Synthesis and Chemical Reactions
- Various 7-substituted derivatives of this compound are synthesized using nucleophiles like active methylene compounds, aromatics, alcohols, and amines under acidic or basic conditions. These derivatives demonstrate applications in synthesizing methylene and fused tricyclic derivatives (Goto et al., 1991).
- The compound undergoes regio- and chemoselective reduction with sodium borohydride in the presence of Mg ion, leading to the production of 7-hydroxy lactam derivatives, which are important intermediates in various chemical syntheses (Goto et al., 1989).
Structural Studies and Applications
- The unexpected formation and crystal structure analysis of derivatives of this compound show its utility in exploring new structures in chemical research (Bahajaj et al., 1994).
- Pyrrolo[3,4-b]pyridin-5-ones, including this compound, have been synthesized for studying their structure using techniques like X-ray diffraction, indicating their relevance in structural chemistry and materials science (Wu et al., 2012).
Pharmaceutical Research
- Derivatives of this compound, such as 6,7-dihydro-5H-cyclopenta[b] pyridine, are used in pharmaceutical research for developing drugs like bactericides and antimicrobials. They also find applications in the synthesis of plant protection agents and synthetic resin (Chun, 2007).
- Another application includes the development of kinase inhibitors for therapeutic purposes, as shown in the scalable synthesis of related compounds (Arunachalam et al., 2019).
Properties
IUPAC Name |
6-[(2R)-1-hydroxy-3-methylbutan-2-yl]-7H-pyrrolo[3,4-b]pyridin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(2)11(7-15)14-6-10-9(12(14)16)4-3-5-13-10/h3-5,8,11,15H,6-7H2,1-2H3/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHXGYZZXNDURK-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N1CC2=C(C1=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CO)N1CC2=C(C1=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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